molecular formula C7H7NO2 B2942697 5-hydroxy-6-methylpyridine-2-carbaldehyde CAS No. 1008777-26-1

5-hydroxy-6-methylpyridine-2-carbaldehyde

Cat. No.: B2942697
CAS No.: 1008777-26-1
M. Wt: 137.138
InChI Key: CYTXLBGTKGMAPB-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylpyridine-2-carbaldehyde (CAS: 1008777-26-1) is a pyridine derivative featuring a hydroxyl group at position 5, a methyl group at position 6, and an aldehyde substituent at position 2. Its molecular formula is C₇H₇NO₂, with a calculated molecular weight of 138.14 g/mol. The compound is commercially available at 95% purity, with suppliers offering quantities ranging from 50 mg to 10 g .

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTXLBGTKGMAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008777-26-1
Record name 5-hydroxy-6-methylpyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the hydroxylation of 6-methylpyridine-2-carbaldehyde using appropriate oxidizing agents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production methods for 5-hydroxy-6-methylpyridine-2-carbaldehyde may involve large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for replacing the hydroxyl group.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Reported/Predicted)
5-Hydroxy-6-methylpyridine-2-carbaldehyde 1008777-26-1 -OH (C5), -CH₃ (C6), -CHO (C2) C₇H₇NO₂ 138.14 Data limited; commercial purity: 95%
5-Hydroxypyridine-2-carbaldehyde 31191-08-9 -OH (C5), -CHO (C2) C₆H₅NO₂ 123.11 Boiling point: 363.5°C (predicted); Density: 1.327 g/cm³
5-Bromopyridine-2-carbaldehyde 88139-91-7 -Br (C5), -CHO (C2) C₆H₄BrNO 186.01 Higher molecular weight due to bromine; no reported thermal data
2-Bromopyridine-6-carbaldehyde 33674-96-3 -Br (C2), -CHO (C6) C₆H₆BrNO 188.02 Altered substituent positions; potential steric effects

Key Observations

Substituent Influence on Polarity and Solubility: The hydroxyl group in 5-hydroxy-6-methylpyridine-2-carbaldehyde enhances polarity and hydrogen-bonding capacity compared to brominated analogs (e.g., 5-bromopyridine-2-carbaldehyde), which are more lipophilic due to bromine’s electronegativity and larger atomic radius .

Electronic Effects :

  • The aldehyde group at C2 acts as an electron-withdrawing moiety, polarizing the pyridine ring and influencing reactivity in condensation or nucleophilic addition reactions. Bromine, as a stronger electron-withdrawing group, may further activate the ring in halogenated analogs .

Biological Activity

5-Hydroxy-6-methylpyridine-2-carbaldehyde (HMPC) is a compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of HMPC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Hydroxy-6-methylpyridine-2-carbaldehyde has a unique structure characterized by the presence of a hydroxyl group and an aldehyde functional group attached to a pyridine ring. This configuration contributes to its reactivity and biological properties. The molecular formula is C7H7NO2C_7H_7NO_2, and its CAS number is 1008777-26-1.

Antitumor Activity

Research has indicated that compounds structurally related to HMPC exhibit significant antitumor properties. For instance, studies have shown that thiosemicarbazone derivatives of 5-hydroxy-4-methylpyridine-2-carboxaldehyde demonstrate enhanced antitumor activity compared to their parent compounds in murine models bearing L1210 leukemia . This suggests that HMPC may also possess similar antitumor potential, warranting further investigation.

Chelating Properties

The ability of HMPC to act as a chelating agent has been highlighted in various studies. Chelating agents are crucial in medicinal chemistry for developing treatments for conditions such as iron overload. HMPC's structure allows it to effectively bind metal ions, which is essential for its potential applications in drug development.

The mechanisms through which HMPC exerts its biological effects are multifaceted:

  • Metal Ion Chelation : HMPC can chelate metal ions like iron(III), which may help in reducing oxidative stress in biological systems.
  • Interaction with Biological Macromolecules : Studies suggest that HMPC interacts with proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.

Synthesis Methods

Several methods for synthesizing 5-hydroxy-6-methylpyridine-2-carbaldehyde have been reported. These include:

  • Oxyfunctionalization : Utilizing whole cells of Burkholderia sp. MAK1 to convert pyridine derivatives into their hydroxylated forms .
  • Chemical Synthesis : Traditional organic synthesis methods involving the reaction of appropriate precursors under controlled conditions.

Case Studies and Research Findings

A summary of notable studies involving HMPC and related compounds is presented in the following table:

StudyFindings
DeConti et al. (1972)Demonstrated enhanced antitumor activity of 5-hydroxy derivatives compared to parent compounds .
Burkholderia sp. MAK1 StudyShowed effective conversion of pyridinic compounds into hydroxylated derivatives, indicating potential biocatalytic applications .
Sigma-Aldrich ResearchHighlighted the compound's role as a pharmacophore in drug design due to its biological interactions.

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